molecular formula C12H22N6O4 B12684051 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 94231-33-1

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12684051
CAS No.: 94231-33-1
M. Wt: 314.34 g/mol
InChI Key: CSSCTUXZIKOGHN-UHFFFAOYSA-N
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Description

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound characterized by its unique structure, which includes a five-membered imidazolidine ring, multiple hydrazide groups, and various functional groups.

Preparation Methods

The synthesis of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl isocyanate with alpha1-methyl-2,5-dioxoimidazolidine to form an intermediate, which is then reacted with propionohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological pathways .

Comparison with Similar Compounds

Similar compounds to 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) include:

The uniqueness of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

94231-33-1

Molecular Formula

C12H22N6O4

Molecular Weight

314.34 g/mol

IUPAC Name

3-[4-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide

InChI

InChI=1S/C12H22N6O4/c1-3-8-11(21)18(6-7(2)10(20)16-14)12(22)17(8)5-4-9(19)15-13/h7-8H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

CSSCTUXZIKOGHN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN

Origin of Product

United States

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